4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one
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Overview
Description
4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one is a heterocyclic compound with the molecular formula C6H4ClN3OS and a molecular weight of 201.64 g/mol . This compound is characterized by a bicyclic structure that includes a pyrimidine ring fused to a thiazine ring. It is commonly used as a research chemical in various scientific fields due to its unique chemical properties .
Preparation Methods
The synthesis of 4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one typically involves the reaction of 4-chloropyrimidine with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol, with the mixture being refluxed for several hours to ensure complete reaction . The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or interfere with DNA replication and repair processes. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one can be compared with other similar compounds, such as:
4-chloro-5H-pyrimido[4,5-b][1,4]oxazin-6-one: This compound has an oxygen atom in place of the sulfur atom in the thiazine ring.
6-chloropyrimido[4,5-d]pyrimidine: This compound has a similar pyrimidine ring structure but differs in the fused ring system.
Properties
IUPAC Name |
4-chloro-5H-pyrimido[4,5-b][1,4]thiazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3OS/c7-5-4-6(9-2-8-5)12-1-3(11)10-4/h2H,1H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDDAWZPKMATGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)N=CN=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20015-70-7 |
Source
|
Record name | 4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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